2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is a chemical compound with the molecular formula C11H21NO5. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and an ethoxy group on the butanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The ethoxy group can be introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: The primary amine is formed upon removal of the Boc group.
Substitution: Depending on the nucleophile used, different substituted products can be obtained.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is unique due to its ethoxy group, which can be selectively modified, providing versatility in synthetic applications. The Boc protection offers stability and ease of removal under mild conditions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
SFKBSHLRLKFMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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